

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: 2-Fluoro-5-(trifluoromethyl)aniline

Cat. No.: B048297

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Abstract

This technical guide provides a comprehensive overview of **2-Fluoro-5-(trifluoromethyl)aniline**, a critical fluorinated building block in modern medicinal and materials chemistry. Identified by its CAS Number 535-52-4, this compound's strategic importance is derived from the unique physicochemical properties imparted by its ortho-fluoro and meta-trifluoromethyl substituents.^{[1][2][3]} This document details its chemical properties, offers insights into a representative synthetic pathway, explores its applications in drug discovery, and outlines essential safety and handling protocols. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize advanced chemical intermediates.

Core Properties and Identification

2-Fluoro-5-(trifluoromethyl)aniline, also known by synonyms such as 3-Amino-4-fluorobenzotrifluoride, is a substituted aniline that has become indispensable in the synthesis of complex organic molecules.^{[1][2][4]} The presence of both a fluorine atom and a trifluoromethyl (CF₃) group on the aniline ring dramatically influences the molecule's reactivity, lipophilicity, metabolic stability, and binding characteristics when incorporated into larger bioactive compounds.^{[5][6]}

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical characterization.

Property	Value	Source(s)
CAS Number	535-52-4	[1] [2] [3] [7]
Molecular Formula	C ₇ H ₅ F ₄ N	[7] [8] [9]
Molecular Weight	179.11 g/mol	[1] [2] [3] [8]
Appearance	Colorless to clear yellow/amber liquid	[4] [8]
Density	1.378 g/mL at 25 °C	[1] [2] [8]
Boiling Point	~155 °C	[1] [2] [4]
Flash Point	70 °C (158 °F) - closed cup	[1] [2]
Refractive Index (n _{20/D})	1.461	[1] [2]
SMILES	<chem>C1=CC(=C(C=C1C(F)(F)F)N)F</chem>	[1] [3] [8]
InChIKey	DRKWGMXFFCPZLW- UHFFFAOYSA-N	[1] [2] [8]

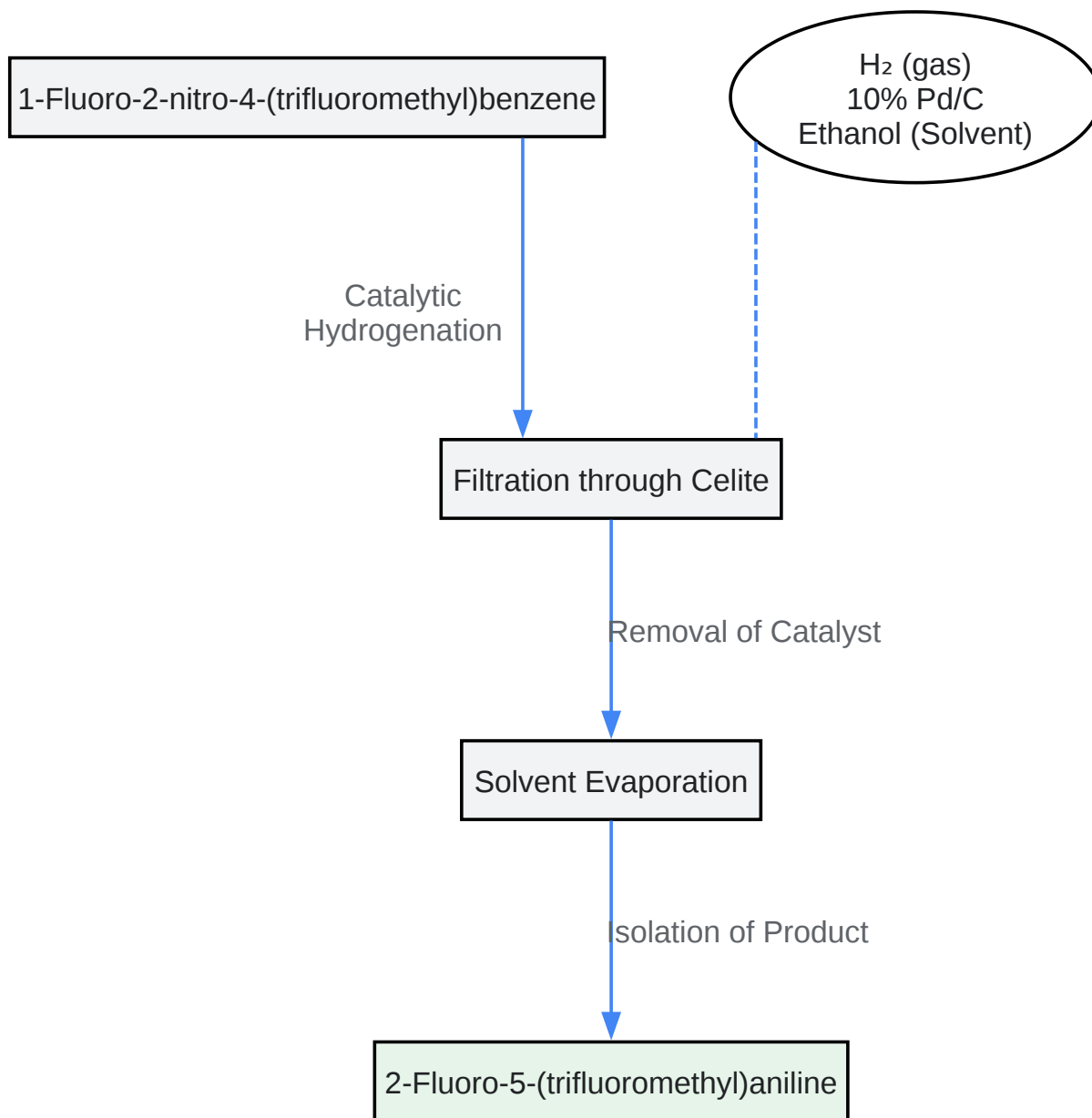
Synthesis Pathway: Mechanistic Causality

The synthesis of substituted anilines like **2-Fluoro-5-(trifluoromethyl)aniline** often involves the reduction of a corresponding nitroaromatic precursor. This is a robust and widely used transformation in industrial and laboratory settings.

The choice of a nitro-reduction pathway is predicated on the high efficiency and selectivity of this reaction. The precursor, 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene, is typically more accessible synthetically. Catalytic hydrogenation is preferred for its clean reaction profile and high yield, avoiding the use of stoichiometric metal reductants which can complicate purification. The palladium catalyst (Pd/C) is selected for its high activity and ability to operate under moderate pressure and temperature, making the process scalable and economically viable.

This protocol is a representative example based on standard chemical transformations.

- **Reactor Setup:** A pressure-resistant hydrogenation vessel is charged with the precursor, 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq), and a suitable solvent such as ethanol or ethyl acetate.
- **Catalyst Addition:** 10% Palladium on activated carbon (Pd/C) is added carefully under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading is typically between 0.5-2 mol%.
- **Hydrogenation:** The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂). The reaction is stirred vigorously at ambient or slightly elevated temperature.
- **Monitoring:** The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques like TLC or GC-MS.
- **Work-up:** Upon completion, the vessel is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
- **Isolation:** The filtrate is concentrated under reduced pressure to remove the solvent, yielding the crude **2-Fluoro-5-(trifluoromethyl)aniline**. The product is often of sufficient purity for subsequent steps but can be further purified by vacuum distillation if required.



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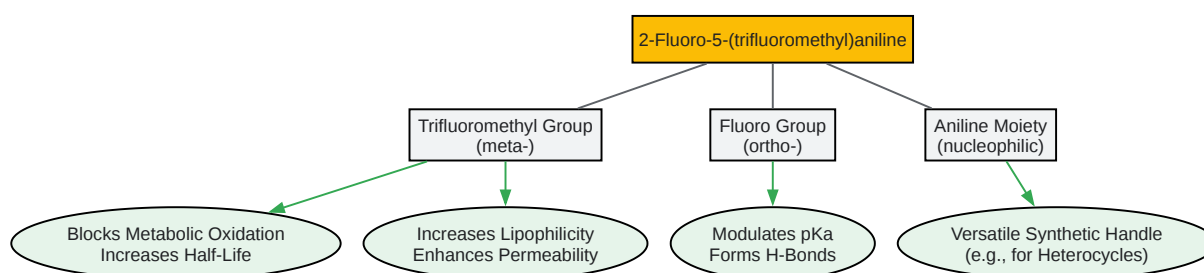
Caption: Catalytic hydrogenation workflow for synthesizing **2-Fluoro-5-(trifluoromethyl)aniline**.

Applications in Drug Discovery and Medicinal Chemistry

The true value of **2-Fluoro-5-(trifluoromethyl)aniline** lies in its role as a molecular scaffold. The fluorine and trifluoromethyl groups are not mere decorations; they are strategic additions that address key challenges in drug design.

- **Metabolic Stability:** The trifluoromethyl group is a powerful electron-withdrawing group that can deactivate the aromatic ring towards oxidative metabolism by Cytochrome P450 enzymes.[6] This often increases the drug's half-life and bioavailability.
- **Lipophilicity and Permeability:** The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross cell membranes and the blood-brain barrier.[6]
- **Binding Affinity:** The ortho-fluoro substituent can modulate the pKa of the aniline nitrogen, affecting its ionization state at physiological pH. Furthermore, fluorine can participate in favorable electrostatic and hydrogen bonding interactions within a target protein's binding pocket, thereby increasing potency.

This aniline is a crucial reactant for creating more complex heterocyclic structures that form the core of many pharmaceuticals. It has been used in the synthesis of derivatives with potential anticancer activities, such as quinazolines.[8][10] The aniline nitrogen serves as a versatile nucleophile for building these larger scaffolds.



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Caption: Structural features of the aniline and their impact on drug design.

Safety, Handling, and Storage

Proper handling of **2-Fluoro-5-(trifluoromethyl)aniline** is essential due to its hazardous properties.

Based on safety data, this compound is classified as follows:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][11]
- Irritation: Causes skin irritation and serious eye irritation.[1][2][11]
- Respiratory: May cause respiratory irritation.[1][2][11]

The signal word is "Warning".[1][2]

- Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[12][13][14]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[1][12][13] For operations that may generate aerosols, a NIOSH-approved respirator is recommended.[12][14]
- Fire Safety: The material is a combustible liquid.[15] Keep away from heat, sparks, and open flames.[12][14][16] Use CO₂, dry chemical, or foam for extinction.[12]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12][16]
 - Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[14][16]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12][16]

- Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or physician.[12]
[16]

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][15][16] Keep away from incompatible materials such as strong oxidizing agents and acids.[16]

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